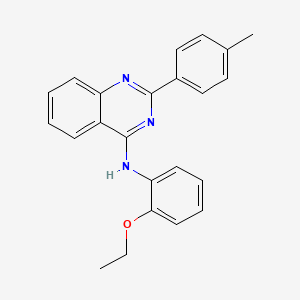![molecular formula C28H23N3O2S B15036682 (2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B15036682.png)
(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Nucleophilic Substitution: This step involves the substitution of a leaving group by a nucleophile, leading to the formation of the desired product.
Cyclization: The formation of the thiazole ring is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties. It may also be employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which (2E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
- (2E)-3-[4-(METHOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE
- (2E)-3-[4-(ETHOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE
Uniqueness: The uniqueness of (2E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-N-{5-[(4-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PROP-2-ENAMIDE lies in its specific structural features, such as the benzyloxy group and the thiazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H23N3O2S |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(E)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H23N3O2S/c1-20-7-9-22(10-8-20)16-26-18-30-28(34-26)31-27(32)24(17-29)15-21-11-13-25(14-12-21)33-19-23-5-3-2-4-6-23/h2-15,18H,16,19H2,1H3,(H,30,31,32)/b24-15+ |
InChI Key |
JNOVSMVJOFZUDA-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B15036603.png)
![3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one](/img/structure/B15036617.png)

![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B15036630.png)
![7-tert-butyl-N'-[(Z)-1H-indol-3-ylmethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B15036637.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B15036641.png)

![3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]](/img/structure/B15036644.png)
![7-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one](/img/structure/B15036672.png)
![(2E)-N-[8-(dimethylamino)octyl]-2-(hydroxyimino)acetamide](/img/structure/B15036674.png)
![2-{3-[(2,4-dioxo(1,3-thiazolidin-5-ylidene))methyl]indolyl}-N-phenylacetamide](/img/structure/B15036675.png)

![2-(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B15036691.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15036702.png)
